molecular formula C12H10ClNO2 B13980203 2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione

2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione

Cat. No.: B13980203
M. Wt: 235.66 g/mol
InChI Key: DSDXTWJKUQDZRU-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. For example, solventless conditions and simple heating techniques have been developed to synthesize these compounds efficiently . These methods aim to minimize environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Isoindoline-1,3-dione derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield multifunctionalized isoindoline-1,3-dione derivatives with various substitution patterns .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7H2/b8-4-

InChI Key

DSDXTWJKUQDZRU-YWEYNIOJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C\CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.